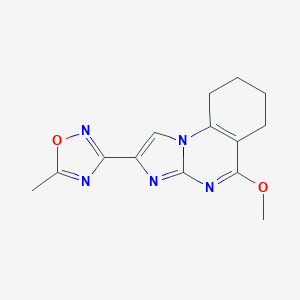
Methoctramine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
Methoctramine high-affinity binding to the M2 receptors involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . Methoctramine can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop .
Physical And Chemical Properties Analysis
Methoctramine is a crystalline solid with a molecular formula of C36H62N4O2 and a molar mass of 582.918 g/mol . It is soluble in water at 20 g/l mg/mL (20 °C) .
Wissenschaftliche Forschungsanwendungen
Neuromuscular Synaptic Transmission Modulation
Methoctramine has been used in research to study its effects on neuromuscular synaptic transmission. In a study, it was found that methoctramine can significantly prevent muscle weakness caused by the application of paraoxon, an organophosphorus compound . This suggests that methoctramine could potentially be used in the treatment of conditions related to muscle weakness .
Airway Smooth Muscle Contractions
Methoctramine has been found to play a role in the contractions of airway smooth muscle (ASM). A study showed that methoctramine can reverse the effects of acetylcholine, which induces bronchoconstriction via activation of postjunctional muscarinic receptors on ASM . This suggests that methoctramine could potentially be used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Combat Bladder Overactivity
Methoctramine has been found to combat bladder overactivity by triggering effects that enhance its relaxation . This suggests that methoctramine could potentially be used in the treatment of conditions related to bladder overactivity .
Memory Improvements
Methoctramine has been associated with memory improvements in cognitively impaired patients . This suggests that methoctramine could potentially be used in the treatment of conditions related to cognitive impairment .
Control of Bradycardia
Methoctramine has been found to control bradycardia . This suggests that methoctramine could potentially be used in the treatment of conditions related to bradycardia .
Control of Bronchodilatation
Methoctramine has been found to control bronchodilatation . This suggests that methoctramine could potentially be used in the treatment of conditions related to bronchodilatation .
Eigenschaften
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKGGOUDHGSFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoctramine | |
CAS RN |
104807-46-7 | |
| Record name | Methoctramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOCTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLO2T99XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?
A1: The research demonstrates that Methoctramine tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.
Q2: How does the use of Methoctramine tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?
A2: The study employed Methoctramine tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with Methoctramine tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



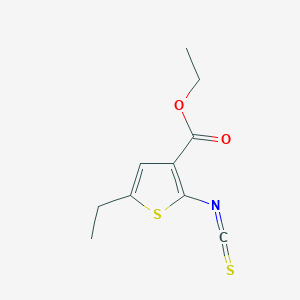
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
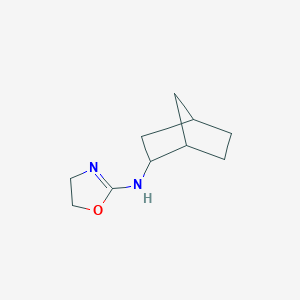

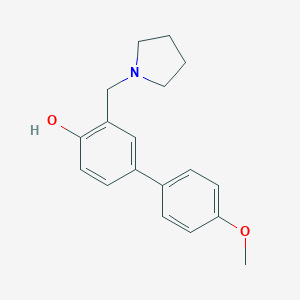

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
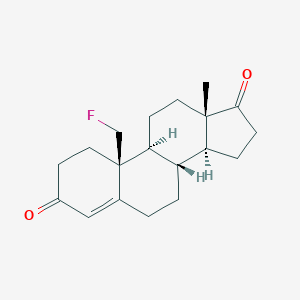

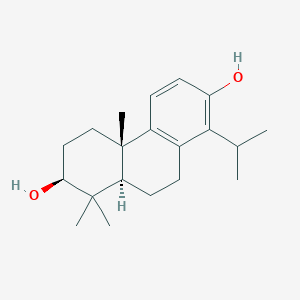
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
